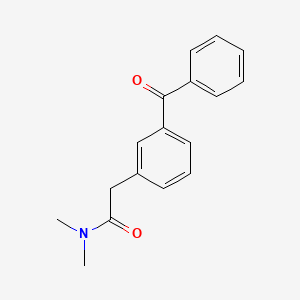![molecular formula C6H13ClO2 B14708350 2-[(1-Chloroethyl)peroxy]-2-methylpropane CAS No. 20614-18-0](/img/structure/B14708350.png)
2-[(1-Chloroethyl)peroxy]-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Chloroethyl)peroxy]-2-methylpropane is an organic peroxide compound characterized by the presence of a peroxy group attached to a 1-chloroethyl group and a 2-methylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Common chlorinating agents include thionyl chloride or phosphorus trichloride, while the peroxidation can be achieved using hydrogen peroxide in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2-[(1-Chloroethyl)peroxy]-2-methylpropane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Chloroethyl)peroxy]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: The compound can be reduced to remove the peroxy group, yielding the corresponding alcohol or hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Produces oxidized derivatives such as ketones or aldehydes.
Reduction: Yields alcohols or hydrocarbons.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Chloroethyl)peroxy]-2-methylpropane has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in oxidative stress studies and as a tool for inducing specific oxidative modifications in biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that release active compounds upon oxidation.
Mechanism of Action
The mechanism of action of 2-[(1-Chloroethyl)peroxy]-2-methylpropane involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The peroxy group plays a crucial role in initiating these reactions by transferring oxygen atoms to substrates .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methylpropane: Lacks the peroxy group, making it less reactive in oxidation reactions.
2-Methylpropane-2-peroxide: Contains a peroxy group but lacks the 1-chloroethyl group, leading to different reactivity and applications.
1-Chloroethyl methyl ether: Contains a similar 1-chloroethyl group but lacks the peroxy group, resulting in different chemical behavior.
Uniqueness
2-[(1-Chloroethyl)peroxy]-2-methylpropane is unique due to the combination of the 1-chloroethyl and peroxy groups, which confer distinct reactivity and versatility in various chemical processes. This dual functionality allows it to participate in both oxidation and substitution reactions, making it valuable in diverse applications .
Properties
CAS No. |
20614-18-0 |
|---|---|
Molecular Formula |
C6H13ClO2 |
Molecular Weight |
152.62 g/mol |
IUPAC Name |
2-(1-chloroethylperoxy)-2-methylpropane |
InChI |
InChI=1S/C6H13ClO2/c1-5(7)8-9-6(2,3)4/h5H,1-4H3 |
InChI Key |
GVLVJJPXDKREPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(OOC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


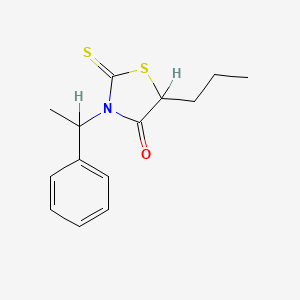
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
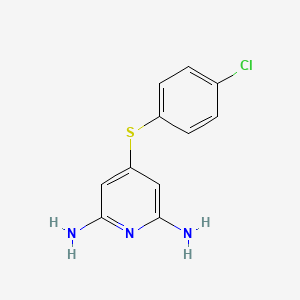

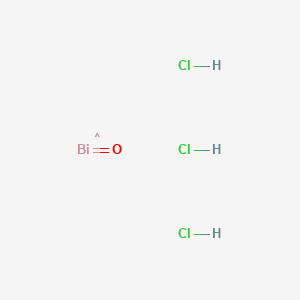
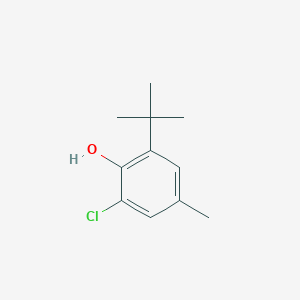
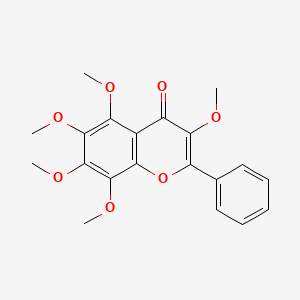
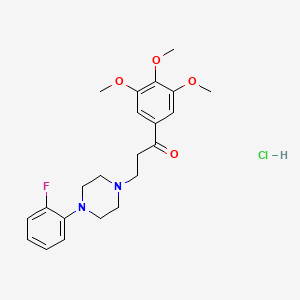

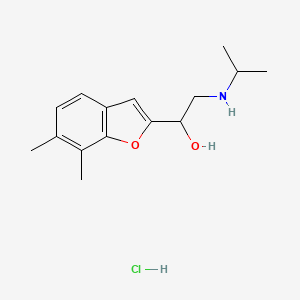
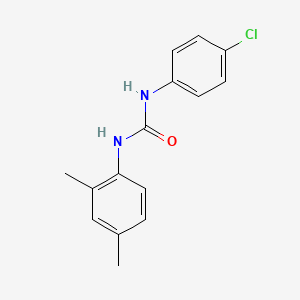
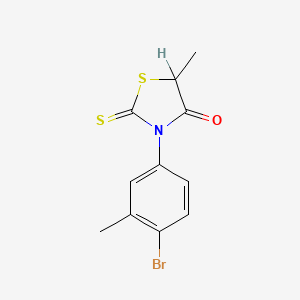
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
